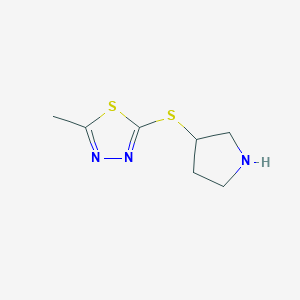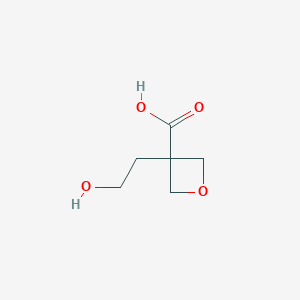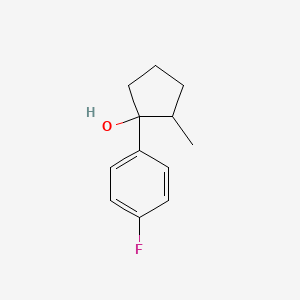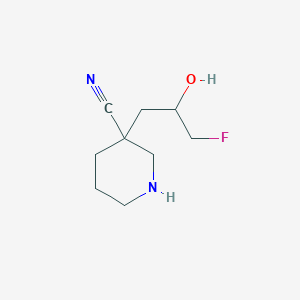
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and a pyrrolidin-3-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate α-haloketone, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl and pyrrolidin-3-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
科学的研究の応用
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-Methyl-1,3,4-thiadiazole: Lacks the pyrrolidin-3-ylsulfanyl group, which may affect its biological activity and chemical reactivity.
5-(Pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole: Lacks the methyl group, which may influence its pharmacokinetic properties and interactions with biological targets.
Uniqueness
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both the methyl and pyrrolidin-3-ylsulfanyl groups, which can enhance its biological activity and specificity. These substituents may also affect the compound’s solubility, stability, and overall pharmacological profile, making it a valuable compound for further research and development.
特性
分子式 |
C7H11N3S2 |
|---|---|
分子量 |
201.3 g/mol |
IUPAC名 |
2-methyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S2/c1-5-9-10-7(11-5)12-6-2-3-8-4-6/h6,8H,2-4H2,1H3 |
InChIキー |
NESNCQCXICRNSV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)SC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13254522.png)
![2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B13254541.png)


![2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13254548.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13254554.png)
![2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol](/img/structure/B13254559.png)






![1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13254590.png)
